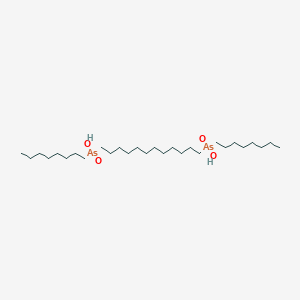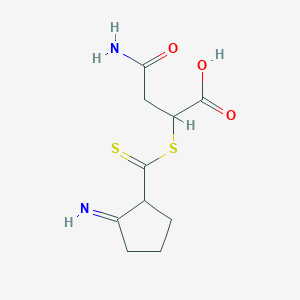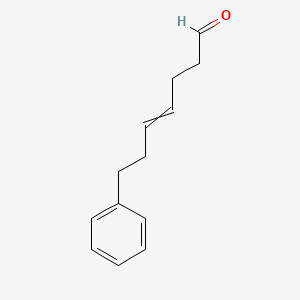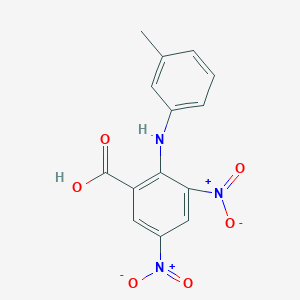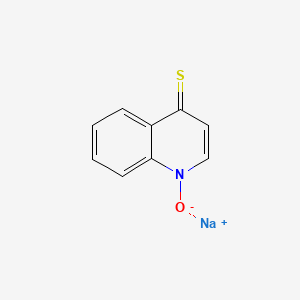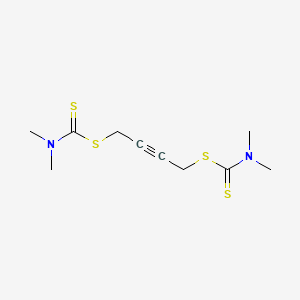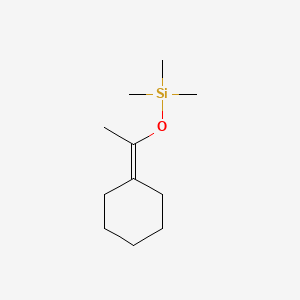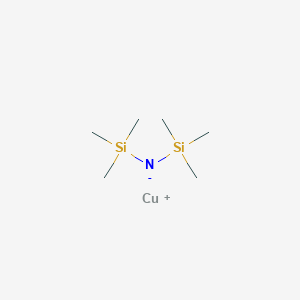
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide is a coordination complex composed of a copper ion (Cu^+) and a bis(trimethylsilyl)amide ligand. This compound is part of a broader category of metal amides, which are known for their unique chemical properties and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide can be synthesized through a salt metathesis reaction. This involves the reaction of anhydrous copper chloride (CuCl) with an alkali metal bis(trimethylsilyl)amide, such as sodium bis(trimethylsilyl)amide. The reaction proceeds as follows: [ \text{CuCl} + \text{Na[N(SiMe}_3)_2]} \rightarrow \text{Cu[N(SiMe}_3)_2]} + \text{NaCl} ] The by-product, sodium chloride (NaCl), precipitates out as a solid and can be removed by filtration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified by distillation or sublimation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The bis(trimethylsilyl)amide ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, alkoxides, and other nucleophiles. The reactions are typically carried out in nonpolar organic solvents due to the lipophilic nature of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other copper complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The bis(trimethylsilyl)amide ligand stabilizes the copper ion and facilitates its interactions with other molecules. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium bis(trimethylsilyl)amide
- Sodium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
- Calcium bis(trimethylsilyl)amide
- Barium bis(trimethylsilyl)amide
Uniqueness
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide is unique due to the presence of the copper ion, which imparts distinct redox properties and catalytic activity.
Eigenschaften
CAS-Nummer |
65225-97-0 |
|---|---|
Molekularformel |
C6H18CuNSi2 |
Molekulargewicht |
223.93 g/mol |
IUPAC-Name |
bis(trimethylsilyl)azanide;copper(1+) |
InChI |
InChI=1S/C6H18NSi2.Cu/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 |
InChI-Schlüssel |
JTSFUEIRXRBFHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)


![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)


